molecular formula C14H21NO2 B14294783 (E)-1-(3,4-Dimethoxyphenyl)-N-pentylmethanimine CAS No. 114413-71-7

(E)-1-(3,4-Dimethoxyphenyl)-N-pentylmethanimine

Cat. No.: B14294783
CAS No.: 114413-71-7
M. Wt: 235.32 g/mol
InChI Key: FIYZJFQTGCOWJP-UHFFFAOYSA-N
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Description

(E)-1-(3,4-Dimethoxyphenyl)-N-pentylmethanimine is an organic compound characterized by the presence of a dimethoxyphenyl group and a pentylmethanimine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(3,4-Dimethoxyphenyl)-N-pentylmethanimine typically involves the reaction of 3,4-dimethoxybenzaldehyde with pentylamine under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(3,4-Dimethoxyphenyl)-N-pentylmethanimine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

(E)-1-(3,4-Dimethoxyphenyl)-N-pentylmethanimine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of (E)-1-(3,4-Dimethoxyphenyl)-N-pentylmethanimine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (E)-1-(3,4-Dimethoxyphenyl)butadiene: Shares a similar dimethoxyphenyl group but differs in the rest of the structure.

    (E)-4-(3’,4’-Dimethoxyphenyl)but-3-en-2-ol: Another compound with a dimethoxyphenyl group, known for its anti-inflammatory activity.

Uniqueness

(E)-1-(3,4-Dimethoxyphenyl)-N-pentylmethanimine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

114413-71-7

Molecular Formula

C14H21NO2

Molecular Weight

235.32 g/mol

IUPAC Name

1-(3,4-dimethoxyphenyl)-N-pentylmethanimine

InChI

InChI=1S/C14H21NO2/c1-4-5-6-9-15-11-12-7-8-13(16-2)14(10-12)17-3/h7-8,10-11H,4-6,9H2,1-3H3

InChI Key

FIYZJFQTGCOWJP-UHFFFAOYSA-N

Canonical SMILES

CCCCCN=CC1=CC(=C(C=C1)OC)OC

Origin of Product

United States

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